Meclocycline sulfosalicylate

Beschreibung

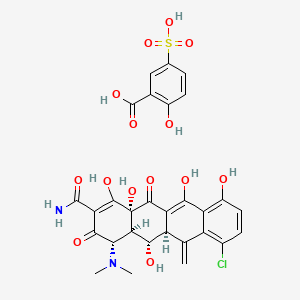

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJKUGVVYXCLFV-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045596 | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-42-9 | |

| Record name | Meclocycline sulfosalicylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOCYCLINE SULFOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Meclocycline Sulfosalicylate on the 30S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Meclocycline (B608961) sulfosalicylate, a derivative of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, meclocycline binds to the 30S ribosomal subunit, a key player in the decoding of genetic information. This guide provides a comprehensive overview of the molecular mechanism of action of meclocycline sulfosalicylate, focusing on its interaction with the 30S subunit. It includes a summary of available quantitative data, detailed experimental protocols for studying such interactions, and visual representations of the key processes and workflows.

Core Mechanism of Action

The primary mechanism of action of meclocycline, like other tetracyclines, is the inhibition of protein synthesis.[1][2] This is achieved by binding to the 30S ribosomal subunit and sterically hindering the attachment of aminoacyl-tRNA to the ribosomal A-site (aminoacyl site).[1][3] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth.[4]

The binding site for tetracyclines on the 30S subunit is located in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[3][5] This site is in close proximity to the A-site, where the codon-anticodon interaction between the mRNA and the incoming aminoacyl-tRNA occurs. By occupying this critical position, meclocycline physically obstructs the proper positioning of the aminoacyl-tRNA, preventing its stable binding.[1][3]

While the primary target is the A-site, some studies suggest that tetracyclines may also have secondary binding sites on the ribosome and can influence other stages of translation, such as initiation.[6][7] Research indicates that certain tetracyclines can induce conformational changes in initiation factor 3 (IF3) when bound to the 30S subunit, potentially affecting the early steps of protein synthesis.[6]

Quantitative Data

Quantitative data on the interaction of this compound with the 30S subunit is limited in the public domain. However, data from closely related tetracyclines and minimum inhibitory concentration (MIC) values for meclocycline provide valuable insights into its potency.

Table 1: Binding Affinity of Demeclocycline to the 30S Ribosomal Subunit

| Ribosomal Component | Number of Binding Sites (n) | Association Constant (K) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |

| 30S Subunit | 1 | 2.2 x 10⁶ | ~0.45 | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Oral Pathogens

| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (30) | 0.25 | 0.5 |

| Coagulase-negative staphylococci (20) | 0.25 | >4 |

| Streptococcus pyogenes (20) | 0.06 | 0.12 |

| Viridans group streptococci (80) | 0.06 | 0.5 |

| β-haemolytic streptococci (20) | 0.06 | 2 |

| Enterobacteriaceae (30) | 1 | 8 |

| P. aeruginosa (10) | 4 | 8 |

| Acinetobacter spp. (10) | 0.5 | 4 |

Experimental Protocols

The study of antibiotic-ribosome interactions employs a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments cited in the context of tetracycline's mechanism of action.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The activity of the reporter protein is then measured in the presence and absence of the inhibitor.

Detailed Methodology:

-

Preparation of Cell-Free Extract:

-

Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., S30 buffer).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).

-

Pre-incubate the S30 extract to degrade endogenous mRNA.

-

-

In Vitro Translation Reaction:

-

In a microcentrifuge tube or a well of a microplate, assemble the reaction mixture containing:

-

S30 extract

-

Reaction buffer (containing ATP, GTP, and an energy regenerating system like creatine (B1669601) phosphate/creatine kinase)

-

Amino acid mixture (including a labeled amino acid if monitoring by radioactivity)

-

Reporter mRNA (e.g., luciferase mRNA)

-

Varying concentrations of this compound (dissolved in a suitable solvent, with a solvent-only control).

-

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

-

Detection of Reporter Protein Activity:

-

Luminescence: If using luciferase, add the luciferin (B1168401) substrate and measure the light output using a luminometer.

-

Fluorescence: If using a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Radioactivity: If using a radiolabeled amino acid, precipitate the synthesized proteins (e.g., with trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each meclocycline concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the meclocycline concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition).

-

X-ray Crystallography of the 30S-Meclocycline Complex

This technique provides a high-resolution three-dimensional structure of the antibiotic bound to its ribosomal target.

Principle: A highly purified and concentrated solution of the 30S ribosomal subunit is co-crystallized with this compound. The resulting crystals are then exposed to a focused X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Detailed Methodology:

-

Purification and Crystallization of the 30S Subunit:

-

Isolate 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli).

-

Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration.

-

Purify the 30S subunits using sucrose (B13894) density gradient centrifugation.

-

Concentrate the purified 30S subunits to a high concentration (e.g., 10-20 mg/mL).

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) with a variety of crystallization screens.

-

-

Formation of the 30S-Meclocycline Complex:

-

Soak the pre-formed 30S subunit crystals in a solution containing this compound. The concentration of meclocycline and the soaking time need to be optimized.

-

Alternatively, co-crystallize the 30S subunits in the presence of this compound.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect the diffraction data using a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using molecular replacement with a known 30S subunit structure as a search model.

-

Build the atomic model of the 30S-meclocycline complex into the electron density map using molecular graphics software.

-

Refine the model against the diffraction data to improve its quality and agreement with the experimental data.

-

Cryo-Electron Microscopy (Cryo-EM) of the 30S-Meclocycline Complex

Cryo-EM is another powerful technique for determining the high-resolution structure of large macromolecular complexes like the ribosome.

Principle: A thin film of a purified solution of the 30S-meclocycline complex is rapidly frozen in vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These images are then computationally processed to reconstruct a three-dimensional model of the complex.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a purified and concentrated solution of the 30S ribosomal subunit complexed with this compound, similar to the X-ray crystallography protocol.

-

Apply a small volume (3-4 µL) of the sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).

-

Blot away the excess liquid to create a thin film of the solution across the holes.

-

Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

-

Cryo-EM Data Acquisition:

-

Load the frozen grid into a cryo-transmission electron microscope.

-

Acquire a large dataset of high-resolution images (micrographs) of the particles at low electron doses to minimize radiation damage.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movie frames to correct for beam-induced movement.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick the individual particle images from the micrographs.

-

Perform 2D classification to sort the particles into different classes based on their orientation and to remove bad particles.

-

Generate an initial 3D model.

-

Perform 3D classification to separate different conformational states of the complex.

-

Refine the 3D reconstruction to high resolution.

-

-

Model Building and Analysis:

-

Fit an existing atomic model of the 30S subunit into the final cryo-EM density map.

-

Build the model for meclocycline into the corresponding density.

-

Refine the atomic model against the cryo-EM map.

-

Visualizations

The following diagrams illustrate the mechanism of action of meclocycline and a typical experimental workflow.

Caption: Mechanism of meclocycline action on the 30S ribosomal subunit.

Caption: Workflow for an in vitro translation inhibition assay.

Conclusion

This compound, consistent with the tetracycline class of antibiotics, effectively inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA in the A-site. While specific quantitative binding data for meclocycline remains an area for further investigation, its antimicrobial efficacy is evident from its low MIC values against a range of bacteria. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the nuanced interactions of meclocycline and other novel antibiotics with the bacterial ribosome, aiding in the development of next-generation therapeutics to combat antimicrobial resistance.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Meclocycline Sulfosalicylate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclocycline (B608961) sulfosalicylate, a salt of the tetracycline (B611298) antibiotic meclocycline, is a compound of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for formulation development, analytical method design, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of meclocycline sulfosalicylate, complete with experimental protocols and data presented for clarity and practical application in a research setting.

General Information

This compound is a bright yellow, crystalline powder. It is known to be sensitive to light and is hygroscopic, necessitating storage in light-resistant, airtight containers.

| Property | Value | Source |

| Chemical Formula | C₂₉H₂₇ClN₂O₁₄S | N/A |

| Molecular Weight | 695.05 g/mol | N/A |

| CAS Number | 73816-42-9 | N/A |

| Appearance | Bright yellow crystalline powder | N/A |

| Melting Point | >193 °C (decomposes) | N/A |

Solubility

The solubility of this compound is a critical parameter for its formulation and delivery. While qualitatively described as slightly soluble in water and soluble in dimethyl sulfoxide (B87167) (DMSO), quantitative data is essential for precise experimental design. The following table summarizes available solubility information for tetracycline derivatives, which can be used as an estimate for this compound.

| Solvent | Solubility (Tetracycline HCl) |

| Water | 10 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[2] |

| Methanol | 10 mg/mL |

| Ethanol | Insoluble[3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~3.3 mg/mL |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Dissociation Constant (pKa)

| pKa | Corresponding Functional Group | Typical Range |

| pKa1 | Tricarbonylmethane group | 3.3 |

| pKa2 | Phenolic diketone system | 7.7 |

| pKa3 | Dimethylamino group | 9.7 |

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.[4][5]

References

An In-depth Technical Guide to the Synthesis and Degradation Pathways of Meclocycline Sulfosalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline (B608961) sulfosalicylate is a semi-synthetic tetracycline (B611298) antibiotic primarily used for topical dermatological applications. Understanding its synthesis and degradation pathways is crucial for drug development, formulation, stability studies, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the synthesis of meclocycline from common tetracycline precursors and delineates its degradation pathways under various stress conditions. The information is compiled from scientific literature and patent documentation, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Introduction

Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2] It exerts its bacteriostatic effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit of susceptible bacteria.[2][3] Marketed as the sulfosalicylate salt for topical use, it is effective against a variety of Gram-positive and Gram-negative bacteria.[4] The addition of the sulfosalicylate moiety is thought to contribute an antiseptic component to its therapeutic action.[4] This guide will explore the chemical synthesis of meclocycline and the formation of its sulfosalicylate salt, followed by a detailed analysis of its degradation under hydrolytic, photolytic, and oxidative stress.

Synthesis of Meclocycline Sulfosalicylate

The synthesis of meclocycline is a semi-synthetic process starting from readily available fermentation products of Streptomyces aureofaciens, such as oxytetracycline (B609801) or demeclocycline (B601452).[4][5] The core of the synthesis involves the formation of a 6-methylene group, a characteristic feature of meclocycline.

Synthesis of Meclocycline from Oxytetracycline

A common route for the synthesis of 6-methylenetetracyclines, including meclocycline, involves a three-step process from oxytetracycline.[6] This process is outlined in U.S. Patent 3,966,808 and involves halogenation, dehydration, and subsequent reduction.

Experimental Protocol:

-

Step 1: Halogenation to form 11a-halo-6,12-hemiketal.

-

Anhydrous oxytetracycline base is dissolved in a polar solvent like 1,2-dimethoxyethane.

-

A halogenating agent, such as N-chlorosuccinimide, is added to the solution. The reaction is stirred for a short period, leading to the crystallization of the 11a-chloro-5-oxytetracycline-6,12-hemiketal.[6] The enolic form of the product is preferentially formed under controlled temperature and acidity.[6]

-

-

Step 2: Dehydration to 11a-halo-6-methylenetetracycline.

-

The isolated hemiketal is converted to its acid salt (e.g., hydrochloride) to improve stability and yield.[6]

-

The hemiketal acid salt is then treated with a strong dehydrating agent, such as anhydrous hydrogen fluoride, at low temperatures (e.g., -5 °C) to form the 11a-halo-6-methylenetetracycline.[6]

-

-

Step 3: Reduction to Meclocycline.

-

The 11a-halo-6-methylenetetracycline is reduced to remove the halogen atom. A suitable reducing agent is sodium hydrosulfite.[6]

-

The reaction mixture is then brought to a pH of approximately 7.5-7.7 to solubilize the meclocycline and facilitate the removal of impurities.[6] The final product can be precipitated as an acid salt, such as the hydrochloride.[6]

-

Quantitative Data:

| Step | Reactants | Reagents | Product | Typical Yield | Reference |

| 1 | Oxytetracycline | N-chlorosuccinimide | 11a-chloro-5-oxytetracycline-6,12-hemiketal | Not specified | [6] |

| 2 | 11a-chloro-5-oxytetracycline-6,12-hemiketal HCl | Anhydrous Hydrogen Fluoride | 11a-chloro-6-methylenetetracycline | Not specified | [6] |

| 3 | 11a-chloro-6-methylenetetracycline | Sodium Hydrosulfite | Meclocycline | ~32% (overall) | [6] |

Formation of this compound Salt

The conversion of meclocycline base or its hydrochloride salt to the sulfosalicylate salt is a standard acid-base reaction.

Experimental Protocol:

-

Meclocycline base is dissolved in a suitable solvent.

-

A solution of 5-sulfosalicylic acid in a compatible solvent is added, typically in equimolar amounts.

-

The this compound salt precipitates from the solution and can be collected by filtration, washed, and dried.[4]

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound from Oxytetracycline.

Degradation Pathways of this compound

Tetracycline antibiotics are known to be susceptible to degradation under various environmental conditions, including light, pH changes, and oxidation.[7] Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9]

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated.

-

Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C).

-

Photodegradation: The drug substance in solution or as a solid is exposed to UV and/or visible light.

Samples are collected at various time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products.[10]

Major Degradation Pathways

Based on the known degradation of tetracyclines, the following pathways are proposed for meclocycline:

-

Epimerization: The stereocenter at the C-4 position is prone to epimerization, especially in acidic solutions, leading to the formation of 4-epi-meclocycline. This epimer is generally less biologically active.

-

Dehydration: In acidic conditions, tetracyclines can undergo dehydration at the C-6 position to form anhydrotetracyclines. For meclocycline, this could lead to the formation of anhydro-meclocycline.

-

Isomerization: Under alkaline conditions, the tetracycline ring system can undergo cleavage and rearrangement to form isotetracycline (B1142230) derivatives, which are inactive.

-

Photodegradation: Exposure to light can lead to complex degradation pathways, often involving oxidation and the formation of various photoproducts.[7] The photodegradation of the related demeclocycline has been shown to follow first-order kinetics.

Identified and Potential Degradation Products

| Degradation Product | Formation Condition | Potential Impact | Reference |

| 4-epi-Meclocycline | Acidic pH | Reduced antibacterial activity | [1] |

| Anhydro-meclocycline | Strong acidic conditions | Potential toxicity | [1] |

| Iso-meclocycline | Alkaline pH | Inactive | [11] |

| Oxidative products | Presence of oxygen, light | Loss of potency | [7] |

Degradation Pathway Diagram

Caption: Proposed degradation pathways for Meclocycline.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay of this compound and the monitoring of its degradation products.[12]

Typical HPLC Method Parameters:

-

Column: C18 or C8 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) edetate) and an organic modifier (e.g., tetrahydrofuran (B95107) or methanol).[12]

-

Detection: UV detection at a wavelength where meclocycline and its degradation products have significant absorbance (e.g., 340 nm).[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled column temperature.

This method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.

Conclusion

The synthesis of this compound is a well-established semi-synthetic process starting from common tetracycline antibiotics. The degradation of meclocycline follows pathways common to other tetracyclines, including epimerization, dehydration, and isomerization, and is significantly influenced by pH, light, and oxygen. A thorough understanding of these synthesis and degradation pathways is essential for the development of stable and effective pharmaceutical products containing this compound. Further research, particularly utilizing techniques like LC-MS/MS, would be beneficial for the definitive identification and characterization of all degradation products.[13]

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound SALT | 73816-42-9 [chemicalbook.com]

- 5. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]

- 7. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. biomedres.us [biomedres.us]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. globalresearchonline.net [globalresearchonline.net]

In Vitro Antibacterial Spectrum of Meclocycline Sulfosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline sulfosalicylate, a semi-synthetic tetracycline (B611298) antibiotic, exhibits a broad spectrum of in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antibacterial profile, detailing its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action

Meclocycline, like other tetracycline-class antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4][5] The primary target is the bacterial 30S ribosomal subunit.[1][4][5] Meclocycline binds reversibly to the 30S subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This prevention of aminoacyl-tRNA binding effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[2][4][5] Without the ability to synthesize essential proteins, bacterial growth and replication are arrested. Some evidence also suggests that tetracyclines may bind to the 50S ribosomal subunit as well.

The following diagram illustrates the signaling pathway of Meclocycline's mechanism of action:

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Aerobic Bacteria

Quantitative data for the in vitro activity of this compound against various aerobic oral pathogens are presented below. The data includes MIC50 (the concentration required to inhibit 50% of the isolates) and MIC90 (the concentration required to inhibit 90% of the isolates).

| Bacterial Species | Number of Strains Tested | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococci | 35 | 0.12 | 0.12 |

| Enterococcus faecalis | 10 | 4 | 16 |

| Viridans group streptococci | 80 | 0.06 | 0.5 |

| β-haemolytic streptococci | 20 | 0.06 | 2 |

| Enterobacteriaceae | 30 | 1 | 8 |

| Pseudomonas aeruginosa | 10 | 4 | 8 |

| Acinetobacter spp. | 10 | 0.5 | 4 |

| Moraxella catarrhalis | 10 | 0.06 | - |

| Neisseria spp. | 10 | 0.06 | - |

Data sourced from JMI Laboratories.

Anaerobic Bacteria

The in vitro activity of this compound against a panel of anaerobic oral flora is detailed in the following table.

| Bacterial Species | Number of Strains Tested | MIC50 (mg/L) | MIC90 (mg/L) |

| Anaerobic oral flora | 27 | 0.06 | - |

Data sourced from JMI Laboratories.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methodologies, primarily broth microdilution and agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium within a microtiter plate.

Workflow for Broth Microdilution:

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Preparation of Inoculum: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours for most aerobic bacteria.

-

Determination of MIC: Following incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.

Workflow for Agar Dilution:

Detailed Steps:

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.

-

Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a standardized suspension.

-

Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same series of plates.

-

Incubation: The inoculated plates are incubated under the same conditions as the broth microdilution method.

-

Determination of MIC: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Conclusion

This compound demonstrates a potent in vitro antibacterial activity against a wide array of Gram-positive and Gram-negative bacteria, including common oral pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of the tetracycline class of antibiotics. The provided quantitative data and detailed experimental protocols offer a valuable resource for further research and development in the field of antimicrobial agents. Continued surveillance of its activity against a broader range of clinical isolates is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Solubility of Meclocycline Sulfosalicylate in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of meclocycline (B608961) sulfosalicylate, a tetracycline (B611298) antibiotic. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for a wide range of research and development activities, including formulation development, in vitro assay design, and pharmacokinetic studies. This guide synthesizes available data on its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, outlines standard experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Physicochemical Properties of Meclocycline Sulfosalicylate

This compound is a salt form of meclocycline, a semisynthetic tetracycline derivative.[1][2] It presents as a bright yellow, crystalline powder that is sensitive to light and hygroscopic.[1][2]

| Property | Value | Source |

| CAS Number | 73816-42-9 | [1][3][4] |

| Molecular Formula | C₂₉H₂₇ClN₂O₁₄S | [1][3][4] |

| Molecular Weight | 695.05 g/mol | [1][3] |

| Appearance | Yellow to orange solid / Bright yellow crystalline powder | [1][2][4] |

| Storage | -20°C, under inert atmosphere, protected from light | [1][2] |

Solubility Profile

The solubility of this compound has been reported in various solvents, with notable high solubility in polar aprotic solvents like DMSO. However, quantitative data can vary between suppliers and batches, potentially due to factors like the degree of hydration, polymorphism, and residual solvent content.[5]

Table 2.1: Quantitative and Qualitative Solubility of this compound

| Solvent | Reported Solubility | Notes | Source |

| DMSO | 250 mg/mL (359.69 mM) | - | [5] |

| 100 mg/mL (209.71 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [6] | |

| 50 mg/mL (71.94 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [7] | |

| Soluble | Qualitative description. | [4][8][9] | |

| Methanol (B129727) | 20 mg/mL (200 mg in 10 mL) | Solution is clear, very dark yellow. | [1] |

| Soluble | Qualitative description. | [4][8] | |

| Ethanol | Soluble | Qualitative description. | [4][8] |

| DMF | Soluble | Qualitative description. | [4][8] |

| Water | Good water solubility | Qualitative description. | [4][8] |

| Slightly soluble | Qualitative description. | [1][2] | |

| Other Organic Solvents | Insoluble | General qualitative description for "organic solvents". | [1][2] |

Note: The conflicting reports on solubility (e.g., "insoluble in organic solvents" versus "soluble in methanol/ethanol") highlight the importance of empirical determination for specific applications.

Mechanism of Action

As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[10][11][12] It binds reversibly to the 30S ribosomal subunit of susceptible bacteria.[10][11][13] This binding action blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and arresting bacterial growth.[10][12][14][]

Caption: Mechanism of Action of Meclocycline.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.[16][17]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Vials with screw caps (B75204) (e.g., glass scintillation vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent non-binding material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Protocol Steps:

-

Preparation: Add an excess amount of this compound solid to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[18][19] Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[18] Centrifuge the vials at a high speed to pellet the remaining solid material.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or molarity (mol/L).

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This compound exhibits high solubility in DMSO, a key solvent for in vitro screening and stock solution preparation. While it is reported as soluble in other polar organic solvents like methanol and ethanol, quantitative data is limited, and qualitative reports can be contradictory. For drug development professionals and researchers, the variability in reported solubility values underscores the necessity of performing rigorous, in-house solubility assessments using standardized protocols, such as the shake-flask method, to ensure accurate and reliable data for their specific research context.

References

- 1. This compound SALT | 73816-42-9 [chemicalbook.com]

- 2. This compound SALT CAS#: 73816-42-9 [m.chemicalbook.com]

- 3. This compound | C29H27ClN2O14S | CID 54676538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uniscience.co.kr [uniscience.co.kr]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. abmole.com [abmole.com]

- 10. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Meclocycline Sulfosalicylate: An In-depth Technical Overview of its Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the molecular properties of meclocycline (B608961) sulfosalicylate, a broad-spectrum tetracycline (B611298) antibiotic. While comprehensive data on its molecular formula and composition are readily available, this document notes the absence of publicly accessible crystallographic data. In lieu of specific experimental results for this compound, a generalized, detailed protocol for the determination of a pharmaceutical salt's crystal structure via single-crystal X-ray diffraction is presented. This guide is intended to serve as a foundational resource for researchers in the fields of pharmaceutical sciences and crystallography.

Molecular Structure and Properties

Meclocycline sulfosalicylate is a salt formed from the combination of meclocycline and sulfosalicylic acid.[1] Meclocycline is a tetracycline antibiotic, and its salt form is utilized for topical applications in the treatment of skin infections, such as acne vulgaris.[2][3][4] The sulfosalicylate salt form enhances the compound's properties for pharmaceutical formulations.

The molecular formula for this compound is C29H27ClN2O14S.[2][3][5][6] It is composed of the active pharmaceutical ingredient, meclocycline (C22H21ClN2O8), and a counter-ion, sulfosalicylic acid (C7H6O6S).[7]

Table 1: Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C29H27ClN2O14S | [2][5][6] |

| Molecular Weight | 695.05 g/mol | [2][3][6][7] |

| CAS Number | 73816-42-9 | [2][3] |

| Component 1: Meclocycline | C22H21ClN2O8 | [7][8] |

| Component 2: Sulfosalicylic Acid | C7H6O6S | [7] |

| Appearance | Solid | [2] |

Crystal Structure

As of the latest available data, the detailed crystal structure of this compound has not been reported in publicly accessible crystallographic databases or scientific literature. Therefore, quantitative data such as unit cell dimensions, space group, and atomic coordinates are not available. The determination of these parameters would require experimental analysis, primarily through single-crystal X-ray diffraction.

Mechanism of Action

Meclocycline, as a tetracycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[9] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][9][10] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[9] This broad-spectrum activity makes it effective against a variety of gram-positive and gram-negative bacteria.[2][9]

Experimental Protocol: Determination of Crystal Structure via Single-Crystal X-ray Diffraction

The following is a generalized, detailed methodology for the determination of the crystal structure of a small-molecule pharmaceutical salt, such as this compound. This protocol is based on standard X-ray crystallography techniques.

4.1. Crystallization

The initial and often most critical step is to obtain high-quality single crystals suitable for diffraction experiments. For a pharmaceutical salt, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

-

Slow Cooling: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal growth.

4.2. Crystal Selection and Mounting

-

A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

-

The selected crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of cryo-protectant oil.

4.3. Data Collection

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

-

The crystal is centered in the X-ray beam.

-

A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu Kα) and a detector (e.g., CCD or CMOS) is used for data collection.

-

An initial series of diffraction images are collected to determine the unit cell parameters and the crystal lattice system.

-

Based on the initial data, a full data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves rotating the crystal through a series of angles.

4.4. Data Processing and Structure Solution

-

The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as background noise, Lorentz factor, and polarization.

-

The resulting data are used to determine the space group of the crystal.

-

The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map.

-

An initial molecular model is built into the electron density map.

4.5. Structure Refinement

-

The initial model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

-

This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

-

The final refined structure is validated for its geometric and crystallographic quality.

Figure 1. A generalized experimental workflow for the determination of a pharmaceutical salt's crystal structure.

Conclusion

This compound is a well-characterized molecule in terms of its chemical formula and composition. However, a significant gap exists in the scientific literature regarding its solid-state structure. The lack of published crystallographic data underscores the need for experimental studies to elucidate its three-dimensional atomic arrangement. The generalized protocol for single-crystal X-ray diffraction outlined in this guide provides a roadmap for such an investigation, which would be invaluable for a deeper understanding of its physicochemical properties and for the rational design of new pharmaceutical formulations.

References

- 1. excillum.com [excillum.com]

- 2. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. geo.umass.edu [geo.umass.edu]

- 10. benchchem.com [benchchem.com]

Meclocycline Sulfosalicylate: An In-Depth Technical Guide to Potential In Vitro Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline (B608961) sulfosalicylate, a tetracycline-class antibiotic, is primarily recognized for its on-target activity against the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. However, the broader tetracycline (B611298) family is known to exhibit a range of off-target effects that are independent of their antimicrobial properties. This technical guide provides a comprehensive overview of the potential in vitro off-target effects of meclocycline sulfosalicylate, drawing upon data from closely related tetracycline analogues due to the limited availability of specific quantitative data for meclocycline itself. This document summarizes key findings on the inhibition of matrix metalloproteinases (MMPs), anti-inflammatory activities, and interactions with eukaryotic cellular machinery, presenting available quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in drug development and mechanistic studies.

Introduction

This compound is a topical antibiotic used predominantly in the treatment of acne vulgaris. Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which obstructs the attachment of aminoacyl-tRNA and halts protein synthesis.[1][2] While effective in its antibacterial role, the therapeutic and potential adverse effects of tetracyclines are not solely dictated by their interaction with bacterial ribosomes. A growing body of evidence highlights significant off-target activities that contribute to their clinical profile. These non-antibiotic properties include the modulation of inflammatory pathways and the inhibition of enzymes crucial to extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).[3][4]

This guide focuses on the potential in vitro off-target effects of this compound. It is important to note that while the off-target activities of the tetracycline class are well-documented, specific quantitative data for this compound is scarce in publicly available literature. Therefore, this document leverages data from structurally and functionally similar tetracyclines, such as doxycycline, minocycline, and tetracycline hydrochloride, to infer the potential off-target profile of this compound. All data derived from analogue compounds are clearly identified.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines are recognized as broad-spectrum inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[3] This inhibitory activity is independent of their antibiotic function and is a key area of investigation for their use in non-infectious diseases.

Quantitative Data for Tetracycline Analogues

| Tetracycline Analogue | Target MMP | IC50 Value (µM) |

| Minocycline | MMP-9 | 10.7[2] |

| Tetracycline | MMP-9 | 40.0[2] |

| Doxycycline | MMP-9 | 608.0[2] |

| Doxycycline | MMP-2 | 6.5 µg/mL |

Table 1: Comparative IC50 values of tetracycline analogues against Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-2 (MMP-2). Data for this compound is not available.

Experimental Protocol: Gelatin Zymography for MMP-9 Inhibition

The following protocol outlines a typical gelatin zymography assay used to determine the inhibitory effect of tetracyclines on MMP-9 activity.[2]

Objective: To visualize and quantify the inhibition of MMP-9 enzymatic activity by a test compound.

Materials:

-

U-937 cell culture (as a source of MMP-9)

-

Test tetracycline compound (e.g., this compound)

-

SDS-polyacrylamide gels (10%) co-polymerized with gelatin (1 mg/mL)

-

Zymography incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, 0.02% Brij-35, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Enzyme Preparation: Collect conditioned medium from U-937 cell culture, which is rich in secreted pro-MMP-9.

-

Sample Preparation: Mix the conditioned medium with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions.

-

Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

-

Incubation with Inhibitor: Incubate the gel in the zymography incubation buffer containing various concentrations of the test tetracycline compound overnight at 37°C. A control incubation should be performed without the inhibitor.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, which stains the gelatin. Areas of enzymatic activity will appear as clear bands against a blue background where the gelatin has been degraded. Destain the gel to enhance the contrast.

-

Data Analysis: Quantify the intensity of the clear bands using image analysis software. The percentage of inhibition is calculated relative to the control lane. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-Inflammatory Effects

Tetracyclines exhibit anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory cytokine production and the modulation of immune cell activity.[4][5]

Mechanisms of Action

The anti-inflammatory effects of tetracyclines are multifaceted and can involve:

-

Inhibition of Nitric Oxide (NO) Production: Tetracyclines can suppress the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO production in response to inflammatory stimuli like lipopolysaccharide (LPS).[5]

-

Modulation of Cytokine Production: They can reduce the production of pro-inflammatory cytokines.

-

Effects on Immune Cells: Studies have shown that tetracyclines can induce apoptosis in eosinophils, which is accompanied by the production of intracellular hydrogen peroxide, loss of mitochondrial membrane potential, and activation of caspases.[6]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

The following protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its effect on LPS-induced nitric oxide production in macrophages.[5]

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

J774.2 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (for nitrite (B80452) determination)

-

Cell culture medium and supplements

Procedure:

-

Cell Culture: Culture J774.2 macrophages in appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 value if applicable.

Effects on Eukaryotic Cellular Machinery

Tetracyclines can also interact with components of eukaryotic cells, leading to potential off-target effects on mitochondria and ribosomes.

Mitochondrial Effects

Due to the evolutionary origin of mitochondria from bacteria, their ribosomes (mitoribosomes) share similarities with prokaryotic ribosomes. This makes them susceptible to inhibition by tetracycline antibiotics.[7]

Potential Consequences of Mitochondrial Inhibition:

-

Impaired Mitochondrial Translation: Tetracyclines can inhibit the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain.[8]

-

Mitonuclear Protein Imbalance: The inhibition of mitochondrial protein synthesis can lead to an imbalance between nuclear- and mitochondrial-encoded proteins of the oxidative phosphorylation system.[8]

-

Altered Mitochondrial Respiration: A consequence of impaired protein synthesis is a reduction in mitochondrial oxygen consumption.[8]

Eukaryotic Ribosome Interactions

While tetracyclines have a much higher affinity for bacterial ribosomes, at high concentrations, they may also interact with eukaryotic 80S ribosomes. However, the clinical significance of this interaction for topically applied meclocycline is likely minimal due to lower systemic concentrations.

Experimental Protocol: Assessing Mitochondrial Respiration

The following is a generalized protocol for measuring the effect of a test compound on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Objective: To determine if this compound affects mitochondrial respiration in cultured eukaryotic cells.

Materials:

-

Eukaryotic cell line (e.g., HeLa, HEK293)

-

Seahorse XF Analyzer and associated consumables (e.g., cell culture microplates, cartridges)

-

Test compound (this compound)

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Assay medium

Procedure:

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for a desired duration.

-

Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer and load the mitochondrial stress test reagents into the sensor cartridge.

-

Measurement: Place the cell culture microplate in the analyzer. The instrument will sequentially inject the stress test reagents and measure the OCR at baseline and after each injection.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of treated and untreated cells.

Conclusion

While this compound's primary role as a topical antibiotic is well-established, its potential for off-target effects, characteristic of the tetracycline class, warrants consideration in research and development. The available data on related tetracyclines strongly suggest that meclocycline may possess MMP inhibitory and anti-inflammatory properties. However, the lack of specific quantitative data for this compound highlights a knowledge gap. Further in vitro studies are necessary to fully characterize its off-target profile and to determine the clinical relevance of these non-antibiotic activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations and for understanding the potential broader biological impact of this compound.

References

- 1. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Synthesis and in vitro evaluation of targeted tetracycline derivatives: effects on inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. Frontiers | Potent Anti-Inflammatory Effects of Tetracyclines on Human Eosinophils [frontiersin.org]

- 7. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiprotozoal Activity of Meclocycline Sulfosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline (B608961) sulfosalicylate, a second-generation tetracycline (B611298) antibiotic, has a well-documented history of broad-spectrum antibacterial activity, primarily in dermatological applications.[1][2] While the tetracycline class of antibiotics is known to possess antiprotozoal properties, specific data on the efficacy of meclocycline sulfosalicylate against protozoan parasites is notably scarce in publicly available scientific literature. This technical guide aims to consolidate the existing knowledge on the general antiprotozoal mechanism of tetracyclines, outline standard experimental protocols for assessing antiprotozoal activity, and provide a framework for future research into the potential of this compound as an antiprotozoal agent. The primary mechanism of action for tetracyclines against protozoa is the inhibition of protein synthesis through binding to the 30S ribosomal subunit.[3] This guide presents a generalized experimental workflow for screening and evaluating the antiprotozoal efficacy of compounds like this compound and visualizes the established signaling pathway for tetracycline action in protozoa.

Introduction to this compound

This compound is a salt form of meclocycline, a semi-synthetic tetracycline antibiotic derived from oxytetracycline. Historically, it has been utilized topically for the treatment of acne vulgaris due to its bacteriostatic effects against Propionibacterium acnes.[2] Like other tetracyclines, its fundamental mechanism of action involves the disruption of bacterial protein synthesis.[1] Although its production for medical use has been discontinued, the compound remains of interest for its potential activities beyond its initial indications.[4]

Antiprotozoal Activity of Tetracyclines: A Class Effect

The antiprotozoal activity of the tetracycline class of antibiotics is a recognized phenomenon.[5] Tetracyclines have demonstrated efficacy against a range of protozoan parasites, including species of Plasmodium, Entamoeba, Giardia, and Trichomonas.[5] This broad-spectrum antiparasitic action is attributed to the same core mechanism that underlies their antibacterial effects: the inhibition of protein synthesis.

Mechanism of Action

Tetracyclines, including by extension meclocycline, exert their antiparasitic effect by binding to the 30S ribosomal subunit of the parasite's ribosomes. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby preventing the elongation of the polypeptide chain and effectively halting protein synthesis. This process is generally bacteriostatic or protozoastatic, meaning it inhibits the growth and replication of the organism rather than directly killing it.

dot

Caption: General mechanism of action of tetracyclines in protozoa.

Known Effects on Protozoan Signaling Pathways

While the primary target of tetracyclines is well-established, downstream effects on protozoan signaling pathways are less characterized. Research on Trichomonas vaginalis has suggested that beyond the canonical inhibition of protein synthesis, tetracyclines can disrupt the hydrogenosomal membrane potential and the parasite's antioxidant system. This leads to a metabolic shift towards glycolysis, indicating impaired hydrogenosomal function which ultimately contributes to cell death.

Quantitative Data on Antiprotozoal Activity

A comprehensive review of the scientific literature reveals a significant gap in the specific quantitative data regarding the antiprotozoal activity of this compound. While studies have reported IC50, EC50, and MIC values for other tetracyclines against various protozoa, no such data has been found for this compound.

For context, the table below summarizes available data for other tetracyclines against common protozoan parasites. It is important to note that these values are not directly transferable to this compound and are provided for comparative purposes only.

| Tetracycline Derivative | Protozoan Parasite | Assay Type | Value (µg/mL) | Reference |

| Doxycycline | Giardia lamblia | IC50 | 6.4 | [6][7] |

| Doxycycline | Giardia lamblia | IC90 | 22 | [6][7] |

| Tetracycline | Giardia lamblia | IC50 | 36 | [6][7] |

| Tetracycline | Giardia lamblia | IC90 | 130 | [6][7] |

| Minocycline | Giardia lamblia | IC50 | - | [7] |

| Doxycycline | Plasmodium falciparum | IC50 (96h) | 0.320 | [8] |

| Minocycline | Plasmodium falciparum | IC50 (96h) | - | [8] |

| Tetracycline | Plasmodium falciparum | IC50 (96h) | - | [8] |

Note: The absence of specific data for this compound underscores the need for further research in this area. A study on Entamoeba histolytica indicated that the tetracycline class of compounds showed "very poor activity," though specific quantitative data for any tetracycline, including meclocycline, was not provided.[9]

Experimental Protocols for Antiprotozoal Activity Assessment

To investigate the potential antiprotozoal activity of this compound, standardized in vitro and in vivo experimental protocols are necessary.

In Vitro Susceptibility Assays

A generalized workflow for the in vitro assessment of antiprotozoal activity is outlined below.

dot

Caption: Generalized workflow for in vitro antiprotozoal drug screening.

Detailed Methodologies:

-

Parasite Culture: The specific protozoan parasite of interest (e.g., Plasmodium falciparum, Trypanosoma cruzi, Leishmania donovani, Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis) is cultured under appropriate axenic or xenic conditions.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, ethanol) and serially diluted in the appropriate culture medium to achieve a range of test concentrations.

-

Incubation: The cultured parasites are exposed to the various concentrations of the drug in microtiter plates. The incubation period varies depending on the parasite's life cycle and the expected speed of drug action (typically 24 to 96 hours).

-

Viability Assessment: Parasite viability can be determined using several methods:

-

Microscopic Examination: Direct counting of viable (motile) versus non-viable parasites using a hemocytometer.

-

Colorimetric/Fluorometric Assays: Use of metabolic indicators such as MTT, resazurin, or SYBR Green I to quantify parasite proliferation.

-

Luminescence-based Assays: Measurement of ATP levels as an indicator of cell viability.

-

-

Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), or minimum inhibitory concentration (MIC) by plotting the percentage of inhibition against the drug concentration.

In Vivo Efficacy Studies

Should in vitro studies demonstrate promising activity, subsequent in vivo studies in appropriate animal models are warranted.

General Protocol:

-

Animal Model: Selection of a suitable animal model for the specific protozoan infection (e.g., BALB/c mice for Leishmania or Plasmodium infections).

-

Infection: Animals are infected with a standardized inoculum of the parasite.

-

Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosages. A vehicle control group and a positive control group (treated with a known effective drug) are included.

-

Monitoring: The course of infection is monitored by assessing parasitemia (for blood-borne parasites), lesion size (for cutaneous leishmaniasis), or survival rates.

-

Data Analysis: The efficacy of the drug is determined by comparing the outcomes in the treated groups to the control groups.

Future Directions and Conclusion

The established antiprotozoal activity of the tetracycline class of antibiotics provides a strong rationale for investigating the specific effects of this compound against a range of pathogenic protozoa. The lack of specific data for this compound represents a clear research gap. Future studies should focus on:

-

In Vitro Screening: Conducting comprehensive in vitro susceptibility assays to determine the IC50, EC50, and MIC values of this compound against a panel of clinically relevant protozoan parasites.

-

Mechanism of Action Studies: Investigating the downstream effects of this compound on protozoan signaling pathways, including its impact on organellar function and metabolic processes.

-

In Vivo Efficacy: If in vitro activity is confirmed, proceeding to in vivo studies to evaluate the therapeutic potential of this compound in animal models of protozoan diseases.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound. Topical antibiotic agent for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. Meclocycline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetracyclines as antiparasitic agents: lipophilic derivatives are highly active against Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Meclocycline Sulfosalicylate

Introduction

Meclocycline (B608961) sulfosalicylate is a tetracycline (B611298) antibiotic that has been utilized for its broad-spectrum antibacterial and antiprotozoan activities.[1][2] Like other tetracyclines, it functions by inhibiting protein synthesis through binding to ribosomal subunits.[1][3] Accurate and reliable quantification of meclocycline is crucial for quality control during manufacturing and for formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of meclocycline sulfosalicylate. The described method is specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method. Meclocycline is slightly soluble in water and sensitive to light.[4] The sulfosalicylate salt form is a bright yellow crystalline powder.[4] Due to the potential for epimerization in tetracyclines, chromatographic methods must be able to resolve the active compound from its isomers, such as 4-epi-meclocycline.[5]

Experimental Protocols

This section provides a detailed methodology for the HPLC quantification of this compound, including instrument and reagent preparation, standard and sample preparation, and the chromatographic conditions.